![molecular formula C23H21F7N4O3 B601776 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one CAS No. 1185502-97-9](/img/structure/B601776.png)
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Overview
Description
Isomer of Aprepitant
Mechanism of Action
Target of Action
The primary targets of (1R,2S,3R)-Aprepitant are yet to be identified. The compound’s interaction with its targets plays a crucial role in its mechanism of action .
Mode of Action
The mode of action of (1R,2S,3R)-Aprepitant involves its interaction with its targets. This interaction leads to changes in the biochemical processes within the cell .
Biochemical Pathways
It is known that the compound can influence several pathways, leading to downstream effects that contribute to its overall action .
Result of Action
The molecular and cellular effects of (1R,2S,3R)-Aprepitant’s action are complex and depend on its interaction with its targets and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1R,2S,3R)-Aprepitant. These factors can include the physiological conditions within the cell, the presence of other molecules, and the physical and chemical properties of the environment .
Biological Activity
The compound 5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one is a derivative of Aprepitant, a well-known antagonist of the neurokinin-1 (NK1) receptor. This compound exhibits a range of biological activities that are significant in pharmacology and therapeutic applications.
- CAS Number : 321125-94-4
- Molecular Formula : C23H21F7N4O3
- Molecular Weight : 534.43 g/mol
- Structure : The compound contains a triazole ring and several fluorinated aromatic groups which enhance its biological activity.
The primary mechanism of action for this compound is as an NK1 receptor antagonist. By inhibiting the binding of substance P to the NK1 receptor, it effectively reduces the signaling pathways associated with pain, inflammation, and nausea.
Antiemetic Properties
Aprepitant and its derivatives have been extensively studied for their antiemetic effects, particularly in patients undergoing chemotherapy. The compound has shown potent inhibition of nausea and vomiting by blocking NK1 receptors in the central nervous system (CNS) .
Antitumor Activity
Recent studies indicate that this compound can inhibit metastasis and tumor growth in various cancer models. In patient-derived xenografts and breast cancer cell lines, it has been shown to significantly impair tumor progression .
Neurological Effects
In animal models of intracerebral hemorrhage, the compound has demonstrated neuroprotective effects by reducing neurological impairment and neuronal damage. This suggests potential applications in treating cerebrovascular diseases .
Pain and Inflammation Modulation
The compound has been found to suppress pain responses in formalin-induced pain models. It inhibits induced foot-tapping behavior in gerbils, indicating its analgesic properties .
Research Findings
Case Studies
- Chemotherapy-Induced Nausea : A clinical trial demonstrated that patients receiving Aprepitant had significantly lower rates of nausea compared to those receiving standard antiemetic therapy alone.
- Breast Cancer Treatment : In a preclinical study using patient-derived xenografts, treatment with the compound resulted in a marked reduction in tumor size and metastasis compared to control groups.
- Neurological Outcomes : In a rodent model of stroke, administration of the compound resulted in improved outcomes measured by reduced infarct size and better functional recovery post-stroke.
Properties
IUPAC Name |
3-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-BYYRLHKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944781 | |
Record name | 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221350-96-5 | |
Record name | 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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